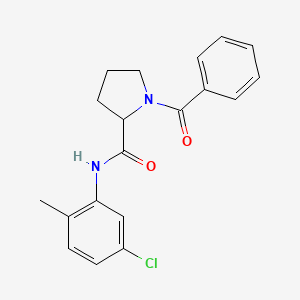![molecular formula C16H14BrN3OS B6009593 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6009593.png)
5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention in scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound has antioxidant activity, which may be beneficial in reducing oxidative stress and inflammation in the body. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it has been reported to have low solubility in water, which may make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one. One area of interest is in the development of new cancer therapies based on this compound. Further studies are needed to better understand the mechanism of action of this compound and to optimize its anti-cancer activity. Additionally, there is potential for this compound to be used in the treatment of other diseases, such as inflammatory conditions and neurodegenerative disorders. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one involves the reaction of 4-bromobenzylamine with 2-cyano-6-methylpyridine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with thioglycolic acid to yield the final product. This method has been reported to have a good yield and purity of the product.
Aplicaciones Científicas De Investigación
5-(4-bromobenzyl)-2-[(6-methyl-2-pyridinyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the anti-cancer activity of this compound is due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
(2E)-5-[(4-bromophenyl)methyl]-2-(6-methylpyridin-2-yl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-3-2-4-14(18-10)19-16-20-15(21)13(22-16)9-11-5-7-12(17)8-6-11/h2-8,13H,9H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSOJRCRJVFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6009528.png)
![2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6009534.png)
![4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6009537.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B6009548.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009568.png)
![N-{2-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6009571.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6009573.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B6009579.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6009582.png)
![2-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6009589.png)
![7-cycloheptyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6009590.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6009594.png)